molecular formula C21H17N3O B10760131 2-(2-Hydroxy-biphenyl-3-yl)-1H-indole-5-carboxamidine

2-(2-Hydroxy-biphenyl-3-yl)-1H-indole-5-carboxamidine

Cat. No.: B10760131
M. Wt: 327.4 g/mol
InChI Key: GAVRMVQHHVMXFD-UHFFFAOYSA-N
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Description

CRA_8696 is a chemical compound with the molecular formula C21H17N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CRA_8696 involves the reaction of 2-hydroxybiphenyl-3-yl with 1H-indole-5-carboximidamide. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product. The exact synthetic route and conditions may vary depending on the desired yield and purity of the compound .

Industrial Production Methods: Industrial production of CRA_8696 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: CRA_8696 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert CRA_8696 into reduced forms with different chemical properties.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of CRA_8696 .

Scientific Research Applications

CRA_8696 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CRA_8696 involves its interaction with specific molecular targets and pathways. It has been shown to interact with proteins such as prothrombin, trypsin-1, and urokinase-type plasminogen activator in humans . These interactions can influence various biological processes and pathways, leading to its observed effects.

Comparison with Similar Compounds

CRA_8696 is unique due to its specific structural features and interactions. Similar compounds include other 2-phenylindoles, which share the indole core structure but differ in their substituents and functional groups. Some similar compounds are:

These compounds may exhibit different chemical and biological properties due to variations in their structures.

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

2-(2-hydroxy-3-phenylphenyl)-1H-indole-5-carboximidamide

InChI

InChI=1S/C21H17N3O/c22-21(23)14-9-10-18-15(11-14)12-19(24-18)17-8-4-7-16(20(17)25)13-5-2-1-3-6-13/h1-12,24-25H,(H3,22,23)

InChI Key

GAVRMVQHHVMXFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC4=C(N3)C=CC(=C4)C(=N)N)O

Origin of Product

United States

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